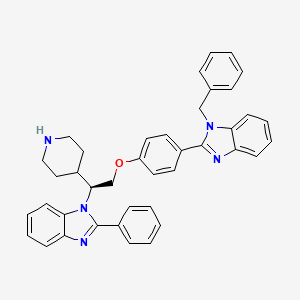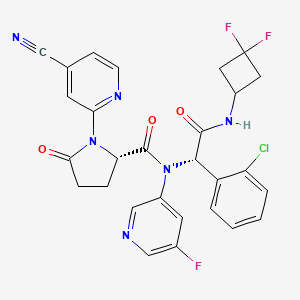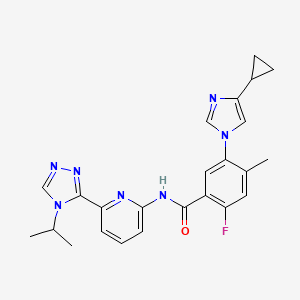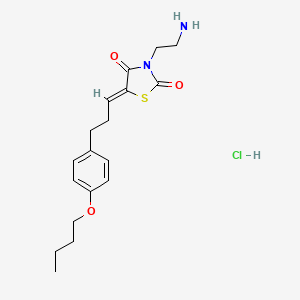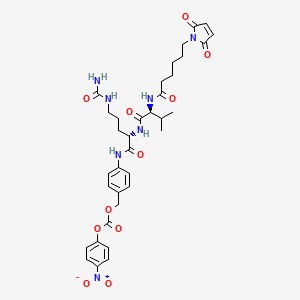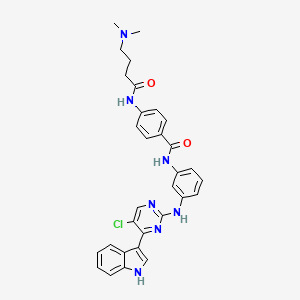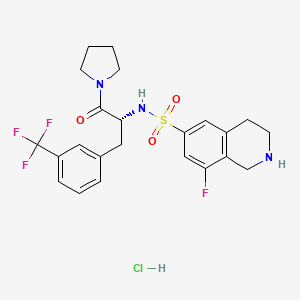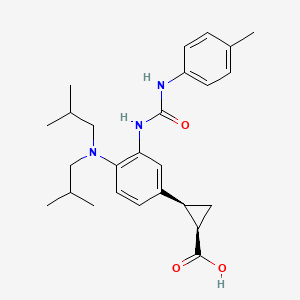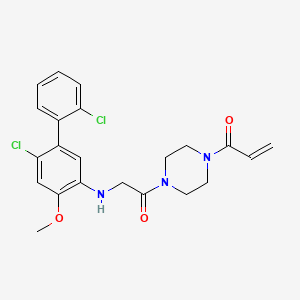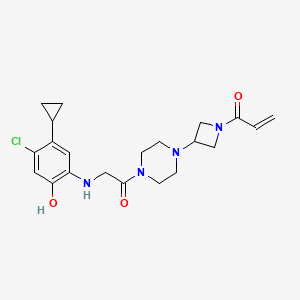![molecular formula C23H19ClN2O3 B560227 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de SR 2640 est un composé chimique connu pour son rôle d'antagoniste compétitif de la leucotriène D4 et de la leucotriène E4. Il est principalement utilisé dans la recherche scientifique pour étudier le rôle des leucotriènes dans l'asthme humain et d'autres affections inflammatoires .
Mécanisme D'action
Target of Action
SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .
Mode of Action
SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .
Biochemical Pathways
The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .
Pharmacokinetics
It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .
Action Environment
It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations
Analyse Biochimique
Biochemical Properties
SR 2640 Hydrochloride interacts with leukotriene receptors, specifically the CysLT1 receptor . The CysLT1 receptor is activated by LTC4 and LTD4, leading to calcium mobilization . SR 2640 Hydrochloride inhibits this activation in a concentration-dependent manner .
Cellular Effects
SR 2640 Hydrochloride has been observed to inhibit the effects of LTD4 on human polymorphonuclear neutrophils (PMN), suggesting that these cells contain the LTD4 receptor . It inhibits the increase in the level of free intracellular Ca2+ and the production of inositol phosphates induced by LTD4 .
Molecular Mechanism
The molecular mechanism of SR 2640 Hydrochloride involves its antagonistic action on the CysLT1 receptor . By inhibiting the activation of this receptor, it prevents the downstream effects of LTC4 and LTD4, including calcium mobilization and the production of inositol phosphates .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, SR 2640 Hydrochloride has been shown to prevent the contractile responses of the ileum and trachea to LTD4 and LTE4 when administered at a dosage of 1 mg/kg .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de SR 2640 implique la réaction de la 2-quinolinylméthoxyphénylamine avec l'acide benzoïque. La réaction est généralement effectuée en présence d'un solvant approprié et sous des conditions de température contrôlées pour assurer la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle du chlorhydrate de SR 2640 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de SR 2640 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier sa structure chimique.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courantes :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers agents halogénants ou nucléophiles en fonction de la substitution souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule .
Applications De Recherche Scientifique
Le chlorhydrate de SR 2640 a des applications significatives dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les récepteurs des leucotriènes et leur rôle dans les processus inflammatoires.
Biologie : Aide à comprendre les voies biologiques impliquant les leucotriènes et leur impact sur les fonctions cellulaires.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de l'asthme et d'autres maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies des leucotriènes .
5. Mécanisme d'action
Le chlorhydrate de SR 2640 exerce ses effets en inhibant de manière compétitive la liaison de la leucotriène D4 et de la leucotriène E4 à leurs récepteurs respectifs. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à l'inflammation et à la bronchoconstriction. Le composé cible spécifiquement le récepteur CysLT1, qui est impliqué dans la médiation des réponses pro-inflammatoires .
Composés similaires :
Montelukast sodium : Un autre antagoniste des récepteurs des leucotriènes utilisé dans le traitement de l'asthme.
Zafirlukast : Similaire au montélukast, il est utilisé pour gérer les symptômes de l'asthme.
Pranlukast : Un antagoniste des récepteurs des leucotriènes avec des applications similaires
Unicité : Le chlorhydrate de SR 2640 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste de la leucotriène D4 et de la leucotriène E4. Il a été étudié de manière approfondie pour son rôle dans l'inhibition des réponses spécifiques médiées par les leucotriènes, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.
Pranlukast: A leukotriene receptor antagonist with similar applications
Uniqueness: SR 2640 hydrochloride is unique due to its high selectivity and potency as a leukotriene D4 and leukotriene E4 antagonist. It has been extensively studied for its role in inhibiting specific leukotriene-mediated responses, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
